
N-(4-Cyanooxan-4-yl)-3-(3-methylbut-2-enoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(4-Cyanooxan-4-yl)-3-(3-methylbut-2-enoxy)benzamide, often involves direct acylation reactions. For instance, Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020). Such methods are crucial for the creation of various benzamide derivatives with distinct functional groups and chemical properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their chemical behavior and interaction with other molecules. X-ray single crystallography is a common technique used to reveal the solid-state properties of these compounds. Younes et al. (2020) utilized X-ray crystallography to determine the solid-state properties of their synthesized benzamide derivatives, providing insight into their molecular structures and potential for interactions (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives can be diverse. For example, the reaction of benzamide derivatives with fluoride anions has been studied for the potential naked-eye detection of fluoride in solution, demonstrating the reactivity of these compounds towards specific anions (Younes et al., 2020). This illustrates the chemical versatility and potential application of benzamide derivatives in sensing technologies.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structures, are essential for their practical application and handling. Techniques like X-ray crystallography provide detailed information about the crystal structure, which is crucial for understanding the physical behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with other chemical entities, are central to their application in various fields. Studies such as those conducted by Younes et al. (2020) contribute to our understanding of these properties, particularly how structural variations affect the reactivity and interactions of benzamide derivatives (Younes et al., 2020).
科学的研究の応用
Colorimetric Sensing
Benzamide derivatives have been synthesized and studied for their colorimetric sensing capabilities. One study focused on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their potential in naked-eye detection of fluoride anions in solutions. This was attributed to a drastic color transition facilitated by a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the application of benzamide derivatives in environmental monitoring and analytical chemistry (Younes et al., 2020).
Melanoma Cytotoxicity
Another study investigated benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma therapy. This research highlighted the enhanced efficacy of these derivatives against melanoma cells, underscoring the therapeutic potential of benzamide derivatives in cancer treatment (Wolf et al., 2004).
Supramolecular Gelators
Research on N-(thiazol-2-yl)benzamide derivatives revealed their gelation behavior towards certain solvents, highlighting the importance of methyl functionality and non-covalent interactions in gel formation. These findings could have implications for the development of new materials with potential applications in drug delivery and materials science (Yadav & Ballabh, 2020).
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(3-methylbut-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14(2)6-9-23-16-5-3-4-15(12-16)17(21)20-18(13-19)7-10-22-11-8-18/h3-6,12H,7-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQAYRSXDSSJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC(=C1)C(=O)NC2(CCOCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-3-(3-methylbut-2-enoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

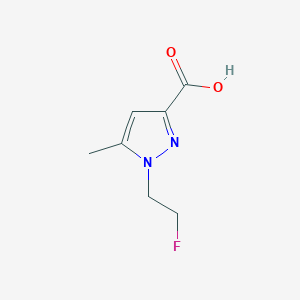
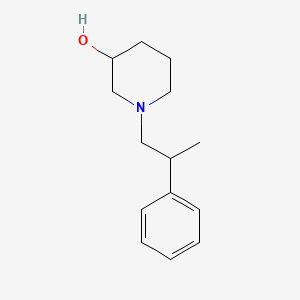
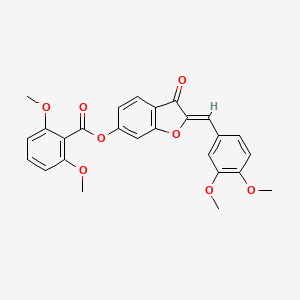

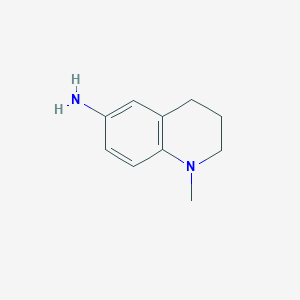
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)
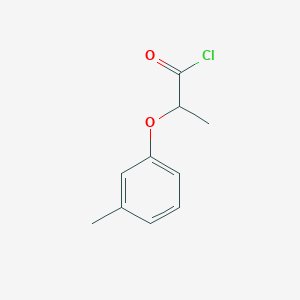
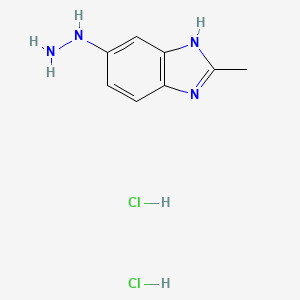

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)